Lanthanum carbonate octahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lanthanum carbonate octahydrate is a chemical compound with the formula La₂(CO₃)₃·8H₂O. It is a white, hygroscopic powder that is sparingly soluble in water but soluble in acids. This compound is primarily used in medicine as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease .

Mechanism of Action

- These complexes prevent dietary phosphate absorption by remaining unabsorbed and passing through the intestines .

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Lanthanum carbonate octahydrate plays a significant role in biochemical reactions. It binds to dietary phosphate, preventing its absorption by the intestine . This interaction occurs in the physiologically relevant pH range of 3 to 7 .

Cellular Effects

The effects of this compound on cells are primarily related to its role in phosphate binding. By reducing the absorption of phosphate, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the formation of insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . This results in a reduction of both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs, it has been shown to have the potential to reduce phosphorus bioavailability at the lowest recommended dose (1500 mg/kg complete feed) . In cats, the recommended starting dose is 400 mg per day, divided according to the feeding schedule .

Metabolic Pathways

This compound is involved in the metabolic pathway related to phosphate absorption. By binding to dietary phosphate, it prevents the absorption of phosphate, thereby influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and absorbed mainly via M cells in the gastrointestinal tract . It can be absorbed by both Peyer’s patches (PPs) and non-PPs intestinal epithelium, with a higher amount of absorption in the PPs per unit weight .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum carbonate octahydrate can be synthesized through the reaction of lanthanum chloride with sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate lanthanum carbonate nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride solution at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of lanthanum carbonate at a low pH (below 4.0), reducing the risk of forming lanthanum carbonate hydroxide .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as filtration, washing, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Lanthanum carbonate octahydrate undergoes various chemical reactions, including:

Decomposition: When heated, this compound decomposes to form lanthanum oxide and carbon dioxide.

Acid-Base Reactions: It reacts with acids to form soluble lanthanum salts and carbon dioxide.

Common Reagents and Conditions

Acids: Common acids used in reactions with this compound include hydrochloric acid and sulfuric acid.

Heating: Decomposition reactions typically occur at elevated temperatures, often above 600°C.

Major Products Formed

Lanthanum Oxide: Formed during thermal decomposition.

Lanthanum Salts: Formed during reactions with acids.

Scientific Research Applications

Lanthanum carbonate octahydrate has several scientific research applications:

Medicine: Used as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease.

Chemistry: Serves as a precursor for the synthesis of other lanthanum compounds, such as lanthanum oxide.

Industry: Utilized in the production of catalysts for hydrocarbon cracking and in the tinting of glass.

Comparison with Similar Compounds

Similar Compounds

Calcium Carbonate: Another phosphate binder used in the treatment of hyperphosphatemia.

Aluminum Hydroxide: Previously used as a phosphate binder but less favored due to potential toxicity.

Uniqueness

Lanthanum carbonate octahydrate is unique due to its high binding affinity for phosphate and its effectiveness across a wide pH range. Unlike calcium carbonate, it does not contribute to hypercalcemia, and unlike aluminum hydroxide, it does not pose a risk of aluminum toxicity .

Properties

CAS No. |

6487-39-4 |

|---|---|

Molecular Formula |

CH4LaO4 |

Molecular Weight |

218.95 g/mol |

IUPAC Name |

carbonic acid;lanthanum;hydrate |

InChI |

InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChI Key |

LIOPFGUJULMLEN-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[La+3].[La+3] |

Canonical SMILES |

C(=O)(O)O.O.[La] |

| 6487-39-4 | |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

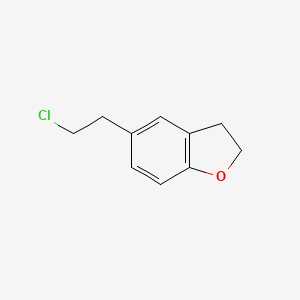

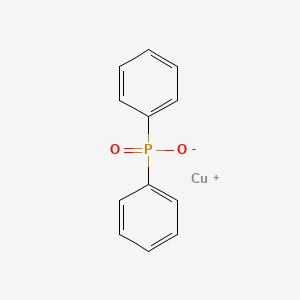

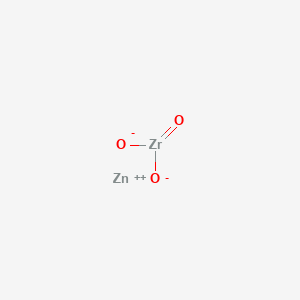

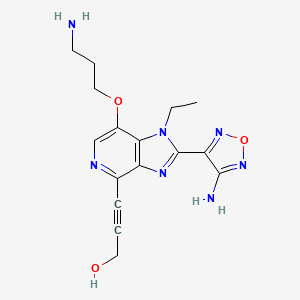

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1593263.png)

![(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1593269.png)